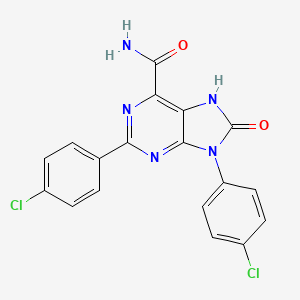

2,9-bis(4-chlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,9-bis(4-chlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide, also known as BCPC, is a purine-based compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Molecular Structures

Synthesis of Novel Compounds : A study by Jiménez‐Pérez et al. (2000) reported the synthesis of new hexacyclic bimetallic tin compounds, showcasing the creation of complex molecular structures that could potentially be related to or derived from compounds like 2,9-bis(4-chlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide. The research focuses on the innovative synthesis methods of organic-inorganic hybrid materials (Jiménez‐Pérez et al., 2000).

Unique Molecular Structures : The study of complex hydrogen-bonding schemes in compounds like 2,6-diamino-9H-purine monohydrate by Atria et al. (2010) demonstrates the intricate molecular interactions and structures that can be explored in similar purine-based compounds (Atria et al., 2010).

Applications in Material Science

Polymer Synthesis : Hsiao et al. (1999) and Yang et al. (1999) conducted studies on the synthesis and characterization of new aromatic polyamides. This research highlights the potential applications of purine derivatives in creating advanced polymeric materials with unique properties, such as enhanced solubility and thermal stability (Hsiao et al., 1999); (Yang et al., 1999).

Catalysis in Organic Synthesis : Research by Gott et al. (2007) on the synthesis of bis(carboxamide) proligands demonstrates the potential of purine derivatives in catalyzing organic synthesis, particularly in hydroamination/cyclization reactions (Gott et al., 2007).

Chemical Synthesis and Characterization

Microwave-Assisted Synthesis : Qu et al. (2009) explored novel microwave-assisted synthetic methods for purine nucleosides, showcasing an efficient and eco-friendly approach that could be applied to compounds like 2,9-bis(4-chlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (Qu et al., 2009).

Innovative Polyamide Synthesis : Faghihi and Mozaffari (2008) reported the synthesis of new polyamides, emphasizing the potential for innovative synthetic routes and the characterization of novel materials derived from purine-based structures (Faghihi & Mozaffari, 2008).

properties

IUPAC Name |

2,9-bis(4-chlorophenyl)-8-oxo-7H-purine-6-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11Cl2N5O2/c19-10-3-1-9(2-4-10)16-22-13(15(21)26)14-17(24-16)25(18(27)23-14)12-7-5-11(20)6-8-12/h1-8H,(H2,21,26)(H,23,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEEPSWDLSSEEEA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=C(C=C4)Cl)C(=O)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11Cl2N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,9-bis(4-chlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-benzyl-7-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/structure/B2378198.png)

![N-(4-acetamidophenyl)-2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2378200.png)

![3-(4-Thioxo-[1,3,5]triazinan-1-yl)-propionic acid](/img/structure/B2378205.png)

![(2R,4R,6S)-1-[(tert-butoxy)carbonyl]-2,6-dimethylpiperidine-4-carboxylic acid](/img/structure/B2378207.png)

![2-{[3-(2-methoxyethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B2378212.png)

![8-methoxy-1-(3-nitrophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2378215.png)